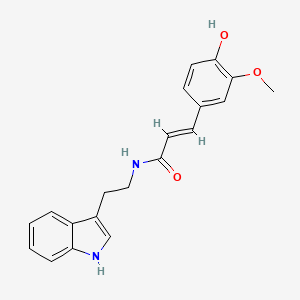

Nb-Feruloyltryptamine

Description

This compound has been reported in Zea mays, Carthamus tinctorius, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRQDNUXWLIWDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-13-8 | |

| Record name | Nb-Feruloyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nb-Feruloyltryptamine: A Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Feruloyltryptamine is a naturally occurring hydroxycinnamic acid amide with demonstrated bioactive potential. This technical guide provides a comprehensive overview of its natural sources, quantitative occurrence, detailed methodologies for its extraction and analysis, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

This compound has been identified in a variety of plant species. Its presence is most notably documented in the following:

-

Carthamus tinctorius (Safflower): The seeds of the safflower plant are a significant source of this compound and related serotonin derivatives.[1][2]

-

Zea mays (Maize): This staple crop has also been reported to contain this compound.[1]

-

Datura stramonium (Jimsonweed): This plant is another known source of this compound.

While the presence of this compound in these species is confirmed, comprehensive quantitative data for this specific compound is limited in the available literature. However, studies on the closely related N-feruloylserotonin in Carthamus tinctorius provide valuable insight into the potential concentrations of these amides in plant tissues.

Quantitative Data for N-feruloylserotonin in Carthamus tinctorius Seeds

The following table summarizes the quantitative analysis of N-feruloylserotonin and N-(p-coumaroyl)serotonin in safflower seeds, which can be used as a proxy for estimating the potential abundance of this compound.

| Compound | Plant Part | Concentration (mg/100g) | Analytical Method | Reference |

| N-feruloylserotonin | Seeds | Not explicitly quantified | HPLC | [2] |

| N-(p-coumaroyl)serotonin | Seeds | Not explicitly quantified | HPLC | [2] |

Note: While the presence of N-feruloyltryptamine is confirmed, specific quantitative data was not found in the reviewed literature. The data for N-feruloylserotonin is provided as a reference for a structurally similar compound from the same source.

Experimental Protocols

The extraction, isolation, and quantification of this compound and related compounds from plant matrices typically involve multi-step processes. The following sections detail generalized and specific protocols derived from methodologies used for similar compounds.

General Extraction and Isolation of Phenolic Amides from Carthamus tinctorius Seeds

This protocol provides a general workflow for the extraction and isolation of phenolic amides like this compound from safflower seeds.

-

Sample Preparation: Safflower seeds are ground into a fine powder.

-

Defatting: The powdered seeds are defatted using a suitable solvent like hexane to remove lipids.

-

Extraction: The defatted powder is then extracted with a polar solvent, typically methanol or ethanol, often with the aid of sonication or maceration to improve extraction efficiency.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate and water.

-

Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compounds.

Preparative Separation of N-Feruloylserotonin and N-(p-Coumaroyl)serotonin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details a specific method for the preparative separation of N-feruloylserotonin and N-(p-coumaroyl)serotonin from safflower seed meal, which can be adapted for this compound.

-

Sample Preparation: A crude extract of safflower seed meal is prepared.

-

HSCCC System: A two-phase solvent system of chloroform-methanol-0.1 M HCl is utilized.

-

Stationary Phase: The upper phase of the solvent system is used as the stationary phase.

-

Mobile Phase: The lower phase of the solvent system is used as the mobile phase.

-

Flow Rate: A flow rate of 1.8 mL/min is maintained.

-

Revolution Speed: The apparatus is set to a revolution speed of 850 rpm.

-

Detection: The eluent is monitored at a wavelength of 310 nm.

-

Sample Injection: The crude sample is dissolved in the upper phase and injected into the system.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This section outlines a general UPLC-MS/MS methodology for the quantification of small molecules like this compound in plant extracts.

-

Chromatographic System: An ACQUITY UPLC® system or equivalent is used.

-

Column: A reversed-phase column, such as a Waters ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm), is suitable for separating phenolic compounds.

-

Mobile Phase: A gradient elution is typically employed using a two-solvent system:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: The gradient is optimized to achieve separation of the target analyte from other matrix components.

-

Mass Spectrometry System: A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for tryptamine derivatives.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways affected by this compound are limited, research on structurally similar compounds, such as N-feruloylserotonin and N-(p-coumaroyl)tryptamine, provides significant insights into its potential biological activities, particularly its anti-inflammatory effects.

Inhibition of the JNK/c-Jun Signaling Pathway

N-(p-coumaroyl)tryptamine has been shown to suppress the activation of the JNK/c-Jun signaling pathway in lipopolysaccharide (LPS)-challenged macrophage cells.[3] This pathway is a critical component of the cellular response to inflammatory stimuli.

Modulation of the NF-κB Signaling Pathway

N-feruloylserotonin has demonstrated anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. While its presence in several plant species is established, further research is required to fully quantify its abundance and elucidate its specific mechanisms of action. The methodologies and signaling pathway information presented in this guide, drawn from studies on closely related analogues, provide a solid foundation for future investigations into this intriguing molecule. Researchers are encouraged to adapt and refine the described protocols to further explore the chemistry and pharmacology of this compound.

References

- 1. This compound | C20H20N2O3 | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-(p-Coumaryol)-Tryptamine Suppresses the Activation of JNK/c-Jun Signaling Pathway in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Feruloyltryptamine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Feruloyltryptamine (Nb-FT) is a plant-derived specialized metabolite belonging to the hydroxycinnamic acid amide (HCAA) family. These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and defense-related properties, making them of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the biosynthesis of Nb-FT in plants, focusing on the core enzymatic steps, precursor pathways, and relevant experimental methodologies. Quantitative data from related studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development in this area. The guide is intended for an audience with a background in biochemistry, molecular biology, and natural product chemistry.

Introduction

N-Feruloyltryptamine is synthesized at the confluence of two major metabolic pathways in plants: the phenylpropanoid pathway, which provides the feruloyl moiety, and the tryptophan-derived pathway, which yields tryptamine. The final condensation of these two precursors is catalyzed by a class of enzymes with broad substrate specificity, offering potential for biocatalytic synthesis of novel derivatives. Understanding the intricacies of this biosynthetic pathway is crucial for its manipulation to enhance yields in planta or for its reconstruction in heterologous systems for industrial production.

The Biosynthetic Pathway of N-Feruloyltryptamine

The biosynthesis of Nb-FT is a two-branched pathway culminating in a final condensation step.

2.1. Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The synthesis of the acyl donor, feruloyl-CoA, begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The key enzymatic steps are outlined below:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroyl-shikimate (formed by HCT, see below) to a caffeoyl group.

-

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme has a dual role. It first transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. After 3'-hydroxylation by C3'H, HCT catalyzes the reverse reaction, converting caffeoyl-shikimate to caffeoyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

2.2. Tryptophan-Derived Pathway: Synthesis of Tryptamine

The amine acceptor, tryptamine, is derived from the essential amino acid L-tryptophan in a single enzymatic step:

-

Tryptophan Decarboxylase (TDC): A pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to yield tryptamine.[1][2]

2.3. Final Condensation Step

The final step in Nb-FT biosynthesis is the N-acylation of tryptamine with feruloyl-CoA. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily, which are known for their ability to utilize a wide range of acyl-CoAs and amine/alcohol acceptors. The specific enzyme responsible is often referred to as a Hydroxycinnamoyl-CoA:Tryptamine N-(hydroxycinnamoyl)transferase (THT) or a related acyltransferase with broad substrate specificity.[3]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of N-Feruloyltryptamine.

Quantitative Data

While specific kinetic data for the synthesis of N-feruloyltryptamine are limited, data from related reactions catalyzed by homologous enzymes provide valuable insights into substrate preferences and reaction efficiencies.

| Enzyme | Substrate 1 | Km (µM) | Substrate 2 | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism | Reference |

| PpHCT | p-Coumaroyl-CoA | 12.0 ± 1.0 | Shikimate | 220 ± 20 | 5.1 ± 0.1 | 23,200 | Physcomitrella patens | [2] |

| PpHCT | p-Coumaroyl-CoA | 1.0 ± 0.1 | Quinate | 9400 ± 1200 | 3.5 ± 0.2 | 370 | Physcomitrella patens | [2] |

| PpHCT | p-Coumaroyl-CoA | 15.0 ± 1.0 | Threonate | 17200 ± 1500 | 0.16 ± 0.00 | 9 | Physcomitrella patens | [2] |

| NtTHT | Feruloyl-CoA | ~2.5* | Tyramine | - | - | - | Nicotiana tabacum | [3] |

| WcTDC | L-Tryptophan | 160 ± 1.3 | PLP | 2.5 ± 0.02 | 1.12 | 7,000 | Withania coagulans | [2] |

Note: For NtTHT, negative cooperativity was observed at feruloyl-CoA concentrations above 2.5 µM. Kinetic parameters for tryptamine as a substrate are not available in the cited literature but the enzyme is known to accept it.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-feruloyltryptamine biosynthesis.

4.1. Heterologous Expression and Purification of Tryptophan Decarboxylase (TDC)

This protocol is adapted from studies on plant TDCs.[1][2]

Experimental Workflow:

Caption: Workflow for TDC heterologous expression and purification.

Methodology:

-

Cloning:

-

The open reading frame of a putative TDC gene is amplified from cDNA of the source plant (e.g., Nicotiana tabacum) using gene-specific primers.

-

The PCR product is cloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

The construct is verified by DNA sequencing.

-

-

Expression:

-

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance soluble protein expression.

-

-

Purification:

-

Cells are harvested by centrifugation (e.g., 5000 x g, 10 min, 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (e.g., 15000 x g, 30 min, 4°C).

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

The His-tagged protein is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

Fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

-

4.2. Enzyme Assay for N-Feruloyltryptamine Synthesis

This protocol is a synthesized procedure based on assays for related hydroxycinnamoyltransferases.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

100 µM Feruloyl-CoA

-

500 µM Tryptamine

-

Purified THT enzyme (e.g., 1-5 µg)

-

-

The total reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of methanol containing an internal standard (e.g., a structurally similar, commercially unavailable HCAA).

-

Vortex and centrifuge to pellet precipitated protein.

-

-

Analysis:

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the N-feruloyltryptamine produced.

-

4.3. Quantification of N-Feruloyltryptamine by HPLC-MS/MS

This is a general protocol that should be optimized for the specific instrumentation and matrix.

Experimental Workflow:

Caption: Workflow for LC-MS/MS quantification of N-Feruloyltryptamine.

Methodology:

-

Extraction from Plant Tissue:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

-

Add an internal standard at a known concentration.

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

HPLC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for N-feruloyltryptamine and the internal standard need to be determined by direct infusion of standards. For N-feruloyltryptamine (C20H20N2O3, MW: 336.39), the protonated molecule [M+H]+ at m/z 337.1 would be the precursor ion. Product ions would be generated by collision-induced dissociation (e.g., fragments corresponding to the tryptamine or feruloyl moieties).

-

-

Quantification:

-

A calibration curve is generated using authentic standards of N-feruloyltryptamine of known concentrations.

-

The concentration of N-feruloyltryptamine in the samples is determined by comparing the ratio of the peak area of the analyte to the internal standard against the calibration curve.

-

Conclusion

The biosynthesis of N-feruloyltryptamine represents a fascinating example of the metabolic plasticity of plants, drawing upon two fundamental pathways to create a specialized metabolite with potential applications in human health. This guide has provided a comprehensive overview of the biosynthetic route, summarized relevant quantitative data, and detailed key experimental protocols. Further research, particularly in characterizing the kinetics and substrate promiscuity of the terminal acyltransferase, will be crucial for unlocking the full potential of this and related compounds through metabolic engineering and synthetic biology approaches. The provided methodologies offer a solid foundation for researchers to delve deeper into the biochemistry and molecular genetics of HCAA biosynthesis.

References

- 1. A new class of N-hydroxycinnamoyltransferases. Purification, cloning, and expression of a barley agmatine coumaroyltransferase (EC 2.3.1.64) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of N-Feruloyltryptamine from Carthamus tinctorius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant with a long history of use in traditional medicine and as a source of edible oil.[1][2] Its seeds and flowers are rich in a diverse array of bioactive compounds, including flavonoids, alkaloids, and polyacetylenes.[1][2] Among the alkaloids present in safflower, N-feruloyltryptamine has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and potential signaling pathways of N-feruloyltryptamine from Carthamus tinctorius. N-feruloyltryptamine belongs to the family of hydroxycinnamic acid amides and has been reported in Carthamus tinctorius along with other organisms.[3]

This document outlines detailed experimental protocols for the extraction and purification of N-feruloyltryptamine, summarizes key quantitative data, and explores its potential neuroprotective signaling pathways based on current research on related tryptamine derivatives.

Experimental Protocols

The isolation of N-feruloyltryptamine from Carthamus tinctorius seeds involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are based on established methods for the separation of structurally similar serotonin derivatives from safflower.[4][5]

Plant Material and Preparation

-

Source: Dried, mature seeds of Carthamus tinctorius L.

-

Preparation: The seeds are ground into a fine powder to increase the surface area for efficient extraction. For improved extraction of certain compounds, a defatting step with n-hexane may be employed prior to the main extraction.

Extraction

Several methods can be employed for the initial extraction of alkaloids from safflower seeds. High-pressure extraction has been shown to be effective for obtaining high-quality extracts of serotonin derivatives.[4]

-

Solvent: 80% aqueous ethanol.

-

Method: High-Pressure Extraction.

-

Mix the powdered safflower seeds with the 80% ethanol solution.

-

Apply high pressure (specific parameters to be optimized) to facilitate cell wall disruption and extraction of intracellular components.

-

Filter the resulting mixture to separate the crude extract from the solid plant material.

-

Concentrate the crude extract under reduced pressure to remove the ethanol.

-

Fractionation and Purification

A combination of column chromatography techniques is typically used for the purification of the target compound.

-

Initial Fractionation (Optional): The concentrated crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity. Alkaloids like N-feruloyltryptamine are expected to partition into the ethyl acetate fraction.

-

Column Chromatography:

-

Adsorbent: Diaion HP-20 resin or silica gel.[4]

-

Elution: A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. For silica gel chromatography, a solvent system such as chloroform-methanol is often used.

-

-

High-Speed Counter-Current Chromatography (HSCCC) for Final Purification: HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids irreversible adsorption onto a solid support. The following is an adapted protocol based on the successful separation of N-feruloylserotonin.[5]

-

Two-Phase Solvent System: A chloroform-methanol-0.1 M HCl system is prepared and allowed to equilibrate. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.[5]

-

Sample Preparation: The partially purified fraction containing N-feruloyltryptamine is dissolved in the stationary phase.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).[5]

-

The mobile phase is then pumped through the column at a constant flow rate (e.g., 1.8 mL/min).[5]

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is monitored using a UV detector (e.g., at 310 nm), and fractions are collected based on the resulting chromatogram.[5]

-

-

Purity Analysis

The purity of the isolated N-feruloyltryptamine is assessed using High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

-

Mobile Phase: A gradient of methanol and water is typically used.[5]

-

Detection: UV detection at a wavelength of approximately 310 nm.[5]

-

Quantification: The purity is determined by the peak area percentage in the HPLC chromatogram.

Quantitative Data

| Parameter | Value | Source Plant Material | Method | Reference |

| Content of N-feruloylserotonin | 7.29 mg/g DW | Safflower Seeds (hull) | HPLC | Not explicitly stated, but likely based on standard extraction and HPLC analysis. |

| Yield of N-feruloylserotonin | Not specified | Safflower Seed Meal | HSCCC | [5] |

| Purity of N-feruloylserotonin | >95% | Safflower Seed Meal | HSCCC followed by HPLC analysis | [5] |

Note: The yield of N-feruloyltryptamine is expected to be in a similar range to that of N-feruloylserotonin, but this would need to be confirmed experimentally.

Structural Elucidation

The definitive identification of the isolated compound as N-feruloyltryptamine is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected molecular formula for N-feruloyltryptamine is C₂₀H₂₀N₂O₃, with a molecular weight of approximately 336.4 g/mol .[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule. The PubChem database indicates the availability of ¹³C-NMR data for N-feruloyltryptamine.[3]

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure of the molecule. The characterization of compounds isolated from Carthamus tinctorius often relies on these 2D-NMR techniques.[6]

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of N-Feruloyltryptamine.

Potential Neuroprotective Signaling Pathway

Based on studies of related tryptamine derivatives, a plausible neuroprotective signaling pathway for N-feruloyltryptamine is proposed below. Tryptamine derivatives have been shown to exert neuroprotective effects by intervening in apoptosis and pyroptosis pathways.[7]

Caption: Proposed neuroprotective signaling pathway of N-Feruloyltryptamine.

Conclusion

N-feruloyltryptamine represents a promising bioactive compound from Carthamus tinctorius with potential applications in drug development, particularly in the area of neuroprotection. The methodologies outlined in this guide provide a comprehensive framework for its successful isolation and characterization. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which will be crucial for its potential translation into therapeutic applications. The adaptability of the provided protocols and the insights into its potential signaling pathways offer a solid foundation for future investigations into this intriguing natural product.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Nb-Feruloyltryptamine | C20H20N2O3 | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Nb-Feruloyltryptamine

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of Nb-Feruloyltryptamine. The information is curated for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes key data, outlines general experimental approaches, and visualizes potential biological pathways to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a naturally occurring alkaloid belonging to the hydroxycinnamic acid amide family. It has been identified in various plant species, including Datura stramonium and Zea mays.[1][2] The compound's structure features a tryptamine moiety linked to a ferulic acid group.

Structural and Molecular Data

Below is a table summarizing the key structural and molecular identifiers for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₀N₂O₃ | [1][3] |

| Molecular Weight | 336.39 g/mol | [2][3] |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | [1] |

| CAS Number | 53905-13-8 | [2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | [1] |

| InChI Key | LWRQDNUXWLIWDB-VQHVLOKHSA-N | [1][3] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Form | Powder | [2] |

| Purity | Commercially available at ≥98% | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Stable for up to 24 months at 2-8°C. Stock solutions can be stored at -20°C for up to two weeks. | [2] |

Experimental Protocols: A Generalized Approach

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published, a general workflow for the characterization of natural products of this type can be outlined. This approach typically involves extraction from a natural source, followed by chromatographic purification and structural elucidation using spectroscopic methods.

Synthesis

The synthesis of tryptamine derivatives can be achieved through various organic chemistry reactions. A common method involves the coupling of tryptamine with an activated carboxylic acid, in this case, ferulic acid.

Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of this compound from crude extracts or reaction mixtures. The choice of stationary and mobile phases would be determined empirically to achieve optimal separation.

Structural Analysis

The definitive structural elucidation of this compound is typically accomplished using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

The hyphenation of HPLC with NMR, particularly with a Solid Phase Extraction (SPE) interface (HPLC-SPE-NMR), is a powerful technique for the direct structural characterization of compounds in complex mixtures.[5]

Biological Activity and Signaling Pathways

Tryptamines as a class of compounds are known for their interaction with serotonin receptors.[6][7] While the specific signaling pathways activated by this compound have not been fully elucidated, it is hypothesized to act as an agonist at serotonin receptors, similar to other tryptamine derivatives. The primary target for many psychoactive tryptamines is the 5-HT₂ₐ receptor.[7][8]

The activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

This proposed pathway illustrates the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), culminating in a variety of cellular responses. The tryptamine backbone is a common feature in many neurologically active compounds, including the neurotransmitter serotonin and various psychedelic agents.[6][8] The specific substitutions on the indole ring and the amine group dictate the compound's affinity and efficacy at different receptor subtypes.

Conclusion

This compound presents as a compelling molecule for further scientific inquiry. Its well-defined physical and chemical properties provide a solid foundation for its use as a research chemical. While detailed biological studies are still emerging, its structural similarity to other bioactive tryptamines suggests a potential for interaction with serotonergic pathways. This guide serves as a foundational resource to aid researchers in designing and executing further studies to unlock the full therapeutic and scientific potential of this compound.

References

- 1. This compound | C20H20N2O3 | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:53905-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. 53905-13-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. Nb-trans-Feruloylserotonin glucoside | C26H30N2O9 | CID 131751297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptamine - Wikipedia [en.wikipedia.org]

- 7. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]

Nb-Feruloyltryptamine: A Technical Overview of its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Feruloyltryptamine is a naturally occurring compound belonging to the family of hydroxycinnamic acid amides. Structurally, it is characterized by a ferulic acid moiety linked to a tryptamine backbone. This unique combination of a potent antioxidant (ferulic acid) and a biologically active signaling molecule (tryptamine) has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of the molecular characteristics of this compound, along with a detailed exploration of the biological activities and associated signaling pathways of closely related analogs, offering insights into its potential pharmacological profile.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below. These properties are essential for its identification, characterization, and application in experimental settings.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₂₀N₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 336.39 g/mol | [1][2][3][4][5] |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | [5] |

| CAS Number | 53905-13-8 | [1][2][3] |

| Appearance | Powder | [1] |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |

Postulated Biological Activities and Mechanisms of Action

While direct and extensive experimental data on this compound is limited in the public domain, the biological activities of structurally similar compounds, particularly N-feruloylserotonin, provide a strong basis for inferring its potential therapeutic effects and mechanisms of action. The following sections detail the antioxidant and anti-inflammatory properties observed in these analogs.

Antioxidant Activity

The ferulic acid component of this compound suggests inherent antioxidant properties. The antioxidant potential of feruloyl derivatives is often evaluated using in vitro assays that measure their ability to scavenge free radicals.

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol generally involves:

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, typically resulting in an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: The test compound (e.g., a tryptamine derivative) is dissolved in the same solvent to create a series of concentrations.

-

Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Studies on various tryptamine derivatives have demonstrated their potential as antioxidants using this assay[6][7].

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of N-feruloylserotonin, a close analog of this compound, have been investigated in cellular models of inflammation.

This in vitro assay is widely used to screen for anti-inflammatory activity. The protocol involves:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the culture medium to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and prostaglandins (e.g., PGE₂) using ELISA kits.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory enzymes (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs) by Western blotting.

Studies on N-feruloylserotonin have shown that it can significantly reduce the production of NO and PGE₂ in LPS-stimulated RAW 264.7 cells, indicating its anti-inflammatory potential[1][4].

Signaling Pathways

The anti-inflammatory effects of feruloyl derivatives are likely mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-feruloylserotonin has been shown to suppress the LPS-induced activation of the NF-κB pathway[3][4].

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferulic acid and N-Feruloylserotonin ameliorate LPS-induced intestinal inflammation via modulation of gut microbiota, metabolome, and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Feruloylserotonin inhibits lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H20N2O3 | CID 641764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Nb-Feruloyltryptamine

IUPAC Name: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide[1]

This technical guide provides an in-depth overview of Nb-Feruloyltryptamine, a naturally occurring compound found in various plants, including Zea mays and Carthamus tinctorius.[1] This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₃ | PubChem |

| Molecular Weight | 336.39 g/mol | ChemFaces |

| CAS Number | 53905-13-8 | ChemFaces |

| Appearance | Powder | ChemFaces |

| Purity | ≥98% | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces |

| Storage | 2-8°C for up to 24 months | ChemFaces |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following table summarizes available quantitative data on its biological potency.

| Biological Activity | Assay | Cell Line/Model | IC₅₀ / Result | Reference |

| Antioxidant | DPPH radical scavenging | - | Data not available in snippets | General knowledge |

| Anti-inflammatory | Inhibition of protein denaturation | - | Data not available in snippets | General knowledge |

| Anticancer | Cell Viability (MTT Assay) | Data not specified | Data not available in snippets | General knowledge |

Further research into primary scientific literature is required to populate this table with specific quantitative values.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. The following sections outline general methodologies that can be adapted for specific studies.

Synthesis of this compound

A common method for the synthesis of amides like this compound involves the coupling of a carboxylic acid (ferulic acid) and an amine (tryptamine) using a coupling agent.

General Procedure:

-

Activation of Ferulic Acid: Ferulic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form an activated ester.

-

Coupling Reaction: Tryptamine, dissolved in an appropriate solvent, is added to the activated ferulic acid solution. A base (e.g., triethylamine, DIPEA) is often added to neutralize any acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: The mixtures are then heated at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While specific studies on this compound's effect on this pathway are not detailed in the provided search results, a general representation of the canonical NF-κB pathway is provided below. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this cascade.

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound.

Caption: General Experimental Workflow for this compound Research.

References

The Evolving Landscape of Tryptamine Derivatives: A Technical Guide to Biological Activity and Pharmacological Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptamine, a monoamine alkaloid derived from the amino acid tryptophan, serves as the foundational scaffold for a vast array of biologically active compounds, including neurotransmitters, psychedelics, and therapeutic agents.[1][2] Its indole ring structure is a key pharmacophoric feature that facilitates interactions with numerous receptors, making its derivatives a fertile ground for drug discovery.[1][3] Naturally occurring tryptamines like serotonin (5-hydroxytryptamine) and melatonin are fundamental to human physiology, while others, such as psilocybin and N,N-dimethyltryptamine (DMT), are known for their profound psychoactive effects.[4][5]

In recent years, synthetic modifications to the tryptamine core have yielded novel derivatives with diverse pharmacological profiles, ranging from potent antitumor agents to new candidates for treating neuropsychiatric disorders.[6][7][8] This technical guide provides an in-depth overview of the biological activities of these novel compounds, focusing on their interactions with key molecular targets. It summarizes quantitative data, details essential experimental protocols for their evaluation, and visualizes the complex signaling pathways and workflows involved.

Key Pharmacological Targets and Biological Activities

The biological effects of novel tryptamine derivatives are diverse, stemming from their interactions with multiple receptor systems. The primary targets are within the central nervous system, but significant activity has also been identified in other areas, such as oncology.

Serotonergic System Modulation

The most well-characterized activity of tryptamine derivatives is their interaction with the serotonergic system, particularly the serotonin (5-HT) receptors.[9]

-

5-HT2A Receptor Agonism: The 5-HT2A receptor is the principal target for classic and novel psychedelic tryptamines.[5][9] Agonism at this G protein-coupled receptor (GPCR) is believed to mediate the hallucinogenic effects of compounds like psilocin, DMT, and their synthetic analogs.[10][11] Many novel psychoactive tryptamines, including DiPT, 4-OH-DiPT, and 4-OH-MET, are partial or full agonists at the 5-HT2A receptor.[10] The affinity for the 5-HT2A receptor often correlates with the psychoactive doses reported in humans.[10][11] This receptor is a major focus for the development of new treatments for mood disorders like depression.[7][12]

-

Other 5-HT Receptors: Novel tryptamines also display affinity for other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2B, which can modulate their overall pharmacological profile.[13][14][15] For instance, activity at the 5-HT1A receptor may contribute to anxiolytic effects or attenuate the primary effects mediated by 5-HT2A activation.[15][16]

-

Monoamine Transporters: Several tryptamine derivatives interact with the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET).[10] This interaction can inhibit neurotransmitter reuptake, leading to increased synaptic concentrations of serotonin, a mechanism similar to some antidepressant medications.[10][17]

Antitumor and Cytotoxic Activity

Recent research has uncovered potent antitumor properties in newly synthesized tryptamine derivatives. By combining the tryptamine scaffold with other chemical moieties, researchers have developed compounds with significant cytotoxicity against various cancer cell lines.

-

Derivatives with Azelayl and 1,1,1-Trichloroethyl Groups: A study detailed the synthesis of five novel tryptamine derivatives, with some showing marked biological activity.[1][6]

-

Compound 9 , which combines tryptamine, 1,1,1-trichloroethyl, and 2-aminopyrimidinyl groups, was identified as a highly active agent against hematological cancer cell lines, with IC₅₀ values ranging from 0.57 to 65.32 μM.[1][6][18]

-

Compound 13 , featuring an azelayl moiety, was active against hematological cancer cells and showed high selectivity and potency against the HT29 solid tumor cell line (IC₅₀ = 0.006 µM).[6][18]

-

Compound 14 , also with an azelayl group, demonstrated potent cytotoxicity across several solid tumor cell lines, with IC₅₀ values as low as 0.0015 µM for IGROV1 cells.[1][6][18]

-

-

Tryptamine-Piperazine-2,5-dione Conjugates: A series of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates were synthesized and evaluated for anticancer activity.[19] Compound 6h from this series showed significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines, with an IC₅₀ of 6 ± 0.85 μM.[19]

Antimicrobial Activity

The tryptamine scaffold is also being explored for its potential in developing new antimicrobial agents. Tryptamine-based benzamide derivatives have been synthesized and evaluated against bacterial and fungal strains.[20] Certain sulfonamide derivatives of tryptamine have shown the ability to prevent the growth of microorganisms like Aspergillus niger.[2]

Quantitative Data Summary

The following tables summarize the quantitative biological data for several novel tryptamine derivatives as reported in the scientific literature.

Table 1: Antitumor Activity of Novel Tryptamine Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 9 | Hematological Lines | Leukemia | 0.57 - 65.32 | [1][6][18] |

| Compound 13 | HT29 | Colon Carcinoma | 0.006 | [6][18] |

| KG-1 | Acute Myelogenous Leukemia | 32.44 | [1] | |

| REH | Acute Lymphoblastic Leukemia | 29.32 | [1] | |

| Compound 14 | A431 | Epidermoid Carcinoma | 0.0072 | [1] |

| HT29 | Colon Carcinoma | 0.096 | [1] | |

| IGROV1 | Ovarian Adenocarcinoma | 0.0015 | [1][6] | |

| U2OS | Osteosarcoma | 0.469 | [1][6] | |

| Compound 6h | AsPC-1 | Pancreatic Cancer | 6 ± 0.85 | [19] |

| | SW1990 | Pancreatic Cancer | 6 ± 0.85 |[19] |

Table 2: Receptor Binding Affinities (Kᵢ, nM) of Psychoactive Tryptamines

| Compound | 5-HT₂ₐ | 5-HT₁ₐ | 5-HT₁D | 5-HT₂B | SERT | Reference |

|---|---|---|---|---|---|---|

| Psilocin | 13 ± 1 | 160 ± 10 | - | - | 430 ± 30 | [10] |

| DMT | 110 ± 10 | 1100 ± 100 | - | - | 490 ± 50 | [10] |

| DiPT | 170 ± 20 | >10,000 | - | - | 1300 ± 200 | [10] |

| 4-OH-DiPT | 87 ± 4 | >10,000 | - | - | 1500 ± 100 | [10] |

| 4-OH-MET | 65 ± 5 | 2300 ± 100 | - | - | 860 ± 50 | [10] |

| 5-MeO-AMT | 1.5 ± 0.1 | 13 ± 1 | - | - | 42 ± 5 | [10] |

| 5-MeO-MiPT | 78 ± 8 | 1000 ± 100 | - | - | >10,000 | [10] |

| 4-HO-TMT | >10,000 | - | 1900 | 2200 | 3300 | [14] |

| 4-AcO-TMT | >10,000 | - | >10,000 | >10,000 | >10,000 |[14] |

Key Signaling Pathways

Tryptamine derivatives, particularly those acting on the 5-HT2A receptor, initiate complex intracellular signaling cascades that are responsible for their physiological and psychoactive effects.

5-HT₂ₐ Receptor Signaling

The 5-HT2A receptor is a GPCR that primarily couples to Gαq/11 G-proteins.[21] Upon agonist binding, it can trigger two main signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. This phenomenon, where different agonists can stabilize distinct receptor conformations and preferentially activate one pathway over another, is known as functional selectivity or biased agonism.[22]

-

G-Protein Dependent Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is central to the classic hallucinogenic effects.

-

β-Arrestin Dependent Pathway: The 5-HT2A receptor can also signal through a β-arrestin-mediated pathway.[22] Interestingly, studies suggest that the endogenous ligand serotonin engages a β-arrestin2/Src/Akt signaling complex, while psychoactive N-methyltryptamines do not.[22] This biased signaling may explain why serotonin is not hallucinogenic despite activating the 5-HT2A receptor.[22]

Detailed Experimental Protocols

Evaluating the biological activity of novel tryptamine derivatives requires a suite of standardized in vitro and in vivo assays.

Protocol: Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of a novel tryptamine derivative at a target receptor (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

-

Radioligand (e.g., [³H]ketanserin for 5-HT2A).

-

Test tryptamine derivative at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and vials.

-

Glass fiber filters.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or the non-specific control.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol: GPCR Functional Assay (cAMP Measurement)

This protocol measures the functional activity (agonist or antagonist) of a compound at a Gs or Gi/o-coupled receptor by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP).[23]

Objective: To determine if a novel tryptamine derivative activates (agonist) or blocks (antagonist) a Gs or Gi/o-coupled receptor.

Materials:

-

HEK293 or CHO-K1 cells transiently transfected to express the receptor of interest.[23]

-

Test compound and known agonist/antagonist controls.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Culture: Plate the transfected cells in a 96-well plate and grow to desired confluency.

-

Pre-incubation (for Antagonist Mode): If testing for antagonism, pre-incubate the cells with the test compound for a set period before adding a known agonist.

-

Stimulation: Remove the culture medium and add the test compound (for agonist mode) or the known agonist (for antagonist mode) diluted in stimulation buffer.

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production (Gs) or inhibition (Gi/o).

-

Cell Lysis: Stop the reaction by removing the stimulation buffer and adding lysis buffer to release the intracellular cAMP.

-

Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the cAMP concentration.

-

Data Analysis: Plot the signal against the log concentration of the compound. For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect). For antagonists, determine the IC₅₀.

Protocol: In Vivo Head-Twitch Response (HTR) Assay

The HTR in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[24]

Objective: To assess the in vivo 5-HT2A agonist activity of a novel tryptamine derivative.

Materials:

-

Male C57BL/6J or Swiss Webster mice.[24]

-

Test tryptamine derivative dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

5-HT2A selective antagonist (e.g., ketanserin) for validation.

-

Observation chambers.

-

Video recording equipment or trained human observers.

Methodology:

-

Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.

-

Pre-treatment (for Antagonism): For validation studies, administer the 5-HT2A antagonist (e.g., ketanserin) 30-60 minutes before administering the test compound.

-

Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

-

Observation: Immediately after administration, place the mouse back in the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes).

-

Quantification: A head twitch is defined as a rapid, convulsive rotational movement of the head. Count the number of head twitches during the observation period. This can be done by a trained observer blind to the experimental conditions or by using automated tracking software.

-

Data Analysis: Compare the number of head twitches in the drug-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test). A significant increase in HTRs indicates 5-HT2A agonist activity. Blockade of the HTR by a 5-HT2A antagonist confirms the mechanism.

Conclusion

The tryptamine scaffold continues to be a source of remarkable chemical and pharmacological diversity. Novel derivatives are demonstrating significant potential beyond their traditional roles as psychoactive agents, with promising applications in oncology and infectious diseases.[2][6] The primary mechanism of action for CNS-active tryptamines remains the modulation of the serotonergic system, with the 5-HT2A receptor playing a pivotal role.[5][9] However, the concept of biased agonism highlights the complexity of receptor signaling and opens new avenues for designing drugs that selectively engage therapeutic pathways while avoiding undesirable effects.[22]

A thorough understanding of the biological activity of these novel compounds requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo behavioral models. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile chemical class. Future research will likely focus on refining structure-activity relationships, exploring polypharmacology, and developing derivatives with improved safety and efficacy profiles for a range of clinical applications.[8]

References

- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of natural tryptamines for the treatment of neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blossomanalysis.com [blossomanalysis.com]

- 10. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03740D [pubs.rsc.org]

- 20. pjps.pk [pjps.pk]

- 21. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Tryptamines in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamines and their derivatives constitute a critical class of secondary metabolites involved in the intricate defense systems of plants. As precursors to a wide array of protective compounds, including complex indole alkaloids and the signaling molecule serotonin, tryptamines play a pivotal, multifaceted role in mediating interactions with herbivores and pathogens. This technical guide provides an in-depth exploration of the endogenous functions of tryptamines in plant defense, detailing their biosynthesis, mechanisms of action, and the signaling pathways they influence. Comprehensive quantitative data on tryptamine accumulation and efficacy are presented, alongside detailed experimental protocols for their analysis and functional characterization. This document serves as a foundational resource for researchers in plant science, chemical ecology, and drug discovery, offering insights into leveraging these natural defense compounds for agricultural and pharmaceutical applications.

Introduction

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of biotic threats. Among the vast repertoire of defensive compounds, tryptamines, derived from the essential amino acid tryptophan, hold a central position. Tryptamine itself can exhibit direct anti-herbivore properties, and it serves as a crucial metabolic intermediate for the biosynthesis of more complex and potent defense molecules.[1][2] Overproduction of tryptamine in transgenic plants has been shown to deter insect feeding, highlighting its direct role in plant protection.[3] Furthermore, tryptamine is a key precursor to serotonin, a molecule implicated in physical defense mechanisms against fungal pathogens in rice.[4][5][6] The intricate regulation of tryptamine biosynthesis and its subsequent conversion into various defense compounds underscores its importance in the plant's response to biotic stress. This guide will delve into the technical aspects of tryptamine's function in plant defense, providing the necessary data and methodologies for its study.

Biosynthesis of Tryptamines in Plants

The primary route for tryptamine biosynthesis in plants is the decarboxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[7] This enzymatic step is a critical regulatory point, diverting tryptophan from primary metabolism into the production of a diverse array of specialized indole alkaloids and other defense-related compounds. The expression and activity of TDC are often induced by biotic stressors, such as herbivore attack and pathogen infection, leading to an accumulation of tryptamine at the site of challenge.

Tryptamine can then be further metabolized through several pathways to generate a range of bioactive molecules. A key conversion is the hydroxylation of tryptamine by tryptamine-5-hydroxylase (T5H) to produce 5-hydroxytryptamine, commonly known as serotonin.[8][9] Serotonin itself has demonstrated roles in plant defense, including the induction of defense gene expression and cell death in rice.[9] In other pathways, tryptamine can be a substrate for the synthesis of complex monoterpene indole alkaloids, a large and diverse class of compounds with significant pharmaceutical properties.

Quantitative Data on Tryptamine Function in Plant Defense

The accumulation of tryptamine and its derivatives in response to biotic stress, and their subsequent effects on herbivores and pathogens, have been quantified in several studies. This section summarizes key quantitative data in structured tables for comparative analysis.

Table 1: Tryptamine and Serotonin Accumulation in Response to Biotic Stress

| Plant Species | Stressor | Compound | Fold Increase/Concentration | Reference |

| Rice (Oryza sativa) | Herbivory (Chilo suppressalis) | Tryptamine | 12-fold increase over control | [10] |

| Rice (Oryza sativa) | Fungal infection (Bipolaris oryzae) | Tryptamine | Transient increase, followed by serotonin accumulation | [4] |

| Tobacco (Nicotiana tabacum) | Transgenic (TDC overexpression) | Tryptamine | >1 mg/g fresh weight | |

| Poplar (Populus sp.) | Transgenic (TDC overexpression) | Tryptamine | Elevated levels | [11] |

Table 2: Effects of Tryptamines on Herbivores

| Herbivore Species | Plant/Diet | Tryptamine Concentration | Observed Effect | Reference |

| Forest Tent Caterpillar (Malacosoma disstria) | Transgenic Poplar Leaves | Elevated levels | Reduced feeding, deleterious to larval growth | [11] |

| Tobacco Hornworm (Manduca sexta) | Transgenic Tobacco Leaves | Elevated levels | Reduced feeding, deleterious to larval growth | [11] |

| Bird Cherry-Oat Aphid (Rhopalosiphum padi) | Artificial Diet | Not specified | Increased mortality (with serotonin) | [10] |

Table 3: Antifungal Activity of Tryptamine Derivatives

| Fungal Pathogen | Compound | Concentration | Inhibition | Reference |

| Various plant pathogens | Cyclotryptamine alkaloid derivatives | 7.80 µg/mL (for compound b4 against Curvularia lunata) | Significant antifungal activity | [12] |

| Bipolaris oryzae | Serotonin (derived from tryptamine) | Not specified | Suppression of fungal hyphae growth in leaf tissues | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tryptamines in plant defense.

Quantification of Tryptamines by LC-MS/MS

This protocol is adapted from a fully validated method for the quantitation of psychoactive compounds in plant species.[13][14]

Objective: To accurately quantify the concentration of tryptamine in plant tissue.

Materials:

-

Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen and ground to a fine powder

-

80% Methanol (v/v)

-

2 mL microtubes

-

Vortex mixer

-

Sonicator

-

Centrifuge (capable of 13,000 rpm)

-

1.5 mL amber HPLC vials

-

UHPLC-MS/MS system

-

Hypersil GOLD C18 column (150 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Tryptamine standard

Procedure:

-

Extraction: a. Weigh 10.0 ± 0.2 mg of ground plant tissue into a 2 mL microtube. b. Add 1 mL of 80% methanol. c. Vortex for 5 minutes. d. Sonicate for 5 minutes. e. Centrifuge at 13,000 rpm for 5 minutes. f. Transfer the supernatant to a new 2 mL microtube. g. Repeat the extraction process on the pellet once more. h. Combine the supernatants from both extractions and vortex for 5 minutes.

-

Sample Preparation for LC-MS/MS: a. Transfer 1 mL of the combined supernatant into a 1.5 mL amber HPLC vial. b. Dilute the sample as necessary (e.g., 1 in 100) to ensure the concentration falls within the quantitative range of the instrument.

-

LC-MS/MS Analysis: a. Column: Thermoscientific Hypersil GOLD C18 (150 × 2.1 mm, 1.9 μm). b. Injection Volume: 3 µL. c. Mobile Phase Gradient:

- 0 min: 2% B

- 10 min: 35% B

- 11-15 min: 100% B

- 15-15.1 min: 2% B

- Followed by column equilibration. d. Flow Rate: 0.3 mL/min. e. Detection: Use multiple reaction monitoring (MRM) mode. The precursor ion for tryptamine is m/z 161.1, and the product ion for quantification is typically m/z 144.1.

-

Quantification: a. Prepare a standard curve using a serial dilution of the tryptamine standard. b. Quantify the tryptamine concentration in the plant samples by comparing their peak areas to the standard curve.

Insect Feeding Bioassay

This protocol is a generalized leaf-disk choice assay adapted from methodologies used to assess herbivore feeding preferences.[15]

Objective: To determine the anti-feedant properties of tryptamine against a chewing herbivore.

Materials:

-

Host plant leaves

-

Tryptamine solutions of varying concentrations (dissolved in a suitable solvent, e.g., water with a surfactant)

-

Control solution (solvent only)

-

Petri dishes with moistened filter paper or agar

-

Herbivorous insects (e.g., second-instar larvae)

-

Leaf punch

-

Forceps

-

Image analysis software

Procedure:

-